molecular formula C16H20ClN3O3 B4363940 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide

Cat. No.: B4363940
M. Wt: 337.80 g/mol
InChI Key: JTYWAZCJWGTKPW-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound features a pyrazole ring, a propyl chain, and a dimethoxybenzamide moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole core The initial step may include the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dimethoxybenzamide moiety can be oxidized to form corresponding carboxylic acids.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3,5-dimethoxybenzoic acid

  • Reduction: 3,5-dimethoxybenzamide pyrazoline

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide is employed as a tool to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it valuable in drug discovery.

Medicine: This compound has shown potential in medicinal applications, particularly in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties are being explored for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide exerts its effects involves the interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methoxybenzamide

  • N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2,5-dimethoxybenzamide

  • N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,4-dimethoxybenzamide

Uniqueness: N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide moiety and the presence of the dimethoxy groups. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-11-15(17)10-20(19-11)6-4-5-18-16(21)12-7-13(22-2)9-14(8-12)23-3/h7-10H,4-6H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYWAZCJWGTKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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